
(Arg)9 biotin labeled
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Arg)9 Biotin markiert ist ein zellgängiges Peptid, das hauptsächlich für die Wirkstoffzufuhr verwendet wird. Diese Peptidsequenz besteht aus neun Argininresten, wobei eine Biotin-Gruppe an die Epsilon-Aminogruppe von Lysin am N-Terminus gebunden ist. Die Molekülmasse dieser Verbindung beträgt 1762,2 g/mol . Das Vorhandensein mehrerer Argininreste ermöglicht es ihm, die Plasmamembran eukaryotischer Zellen zu durchqueren, was es zu einem effektiven Werkzeug für die intrazelluläre Abgabe verschiedener Moleküle macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Arg)9 Biotin markiert umfasst die Festphasenpeptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt vom sequentiellen Zusatz geschützter Aminosäuren. Die Biotin-Gruppe wird am N-Terminus der Peptidkette eingeführt. Nach dem Zusammenbau der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von (Arg)9 Biotin markiert folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des Peptids erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(Arg)9 Biotin markiert kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Guanidiniumgruppen in Argininresten können unter bestimmten Bedingungen oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Die Biotin-Gruppe kann an Substitutionsreaktionen mit Avidin oder Streptavidin teilnehmen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol (DTT) und Bindungspartner wie Avidin oder Streptavidin. Die Reaktionen finden typischerweise unter milden Bedingungen statt, um die Integrität des Peptids zu erhalten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, sind oxidierte oder reduzierte Formen des Peptids und Biotin-Avidin- oder Biotin-Streptavidin-Komplexe .
Wissenschaftliche Forschungsanwendungen
(Arg)9 Biotin markiert hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug für die Untersuchung von Peptid-Wechselwirkungen und -Modifikationen verwendet.
Biologie: Erleichtert die Abgabe von Biomolekülen in Zellen und unterstützt so zelluläre Studien und Bildgebung.
Medizin: Potenzielles Einsatzgebiet in zielgerichteten Wirkstoff-Abgabesystemen, um die Wirksamkeit und Spezifität von Therapeutika zu verbessern.
Industrie: Eingesetzt bei der Entwicklung von Diagnostika und Biosensoren .
Wirkmechanismus
Der Wirkmechanismus von (Arg)9 Biotin markiert beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins mehrerer Argininreste Zellmembranen zu durchdringen. Diese Reste interagieren mit den negativ geladenen Komponenten der Zellmembran, was den Eintritt des Peptids in die Zelle erleichtert. Einmal im Inneren kann die Biotin-Gruppe an Avidin oder Streptavidin binden, was eine zielgerichtete Abgabe und Lokalisation des Peptids ermöglicht .
Wirkmechanismus
The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(Arg)8 Biotin markiert: Ähnliche Struktur, jedoch mit acht Argininresten.
(Arg)10 Biotin markiert: Enthält zehn Argininreste.
Tat-Peptid: Ein weiteres zellgängiges Peptid, das vom HIV-1 Tat-Protein abgeleitet ist
Einzigartigkeit
(Arg)9 Biotin markiert ist einzigartig aufgrund seiner optimalen Balance zwischen Zellgängigkeit und Biotin-Markierung, was es für die intrazelluläre Abgabe und Biotin-Avidin/Streptavidin-Wechselwirkungen äußerst effektiv macht. Seine spezifische Sequenz und Struktur sorgen für ein Gleichgewicht zwischen Stabilität und Funktionalität und unterscheiden es von anderen zellgängigen Peptiden .
Eigenschaften
Molekularformel |
C70H136N40O12S |
|---|---|
Molekulargewicht |
1762.2 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |
InChI |
InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI-Schlüssel |
SFEUKFARPQVEGM-PMYSJODMSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


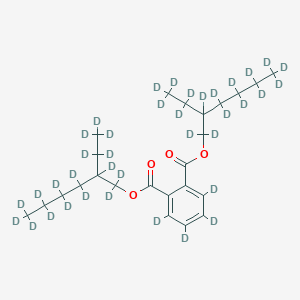
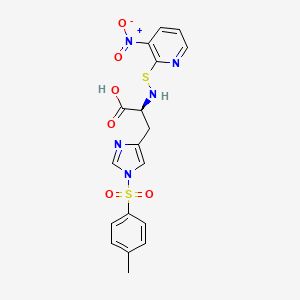
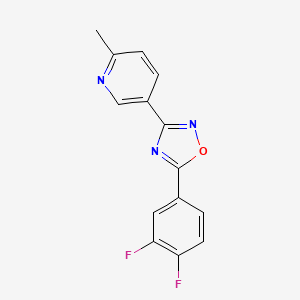
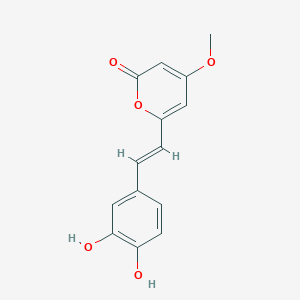

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
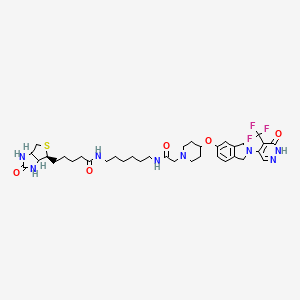


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
